1-(2-Chlorophenyl)-2-pyridin-4-ylethanol
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Overview
Description
1-(2-Chlorophenyl)-2-pyridin-4-ylethanol is an organic compound that features a chlorinated phenyl group and a pyridine ring connected by an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-2-pyridin-4-ylethanol typically involves the reaction of 2-chlorobenzaldehyde with 4-pyridylmagnesium bromide, followed by reduction. The reaction conditions often include:
Grignard Reaction: 2-chlorobenzaldehyde reacts with 4-pyridylmagnesium bromide in an anhydrous ether solvent to form the corresponding alcohol.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-2-pyridin-4-ylethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 1-(2-Chlorophenyl)-2-pyridin-4-ylketone.
Reduction: 1-(2-Chlorophenyl)-2-pyridin-4-ylethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorophenyl)-2-pyridin-4-ylethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-2-pyridin-4-ylethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-2-pyridin-4-ylmethanol: Similar structure but with a methanol moiety instead of ethanol.
1-(2-Chlorophenyl)-2-pyridin-4-ylketone: The ketone analog of the compound.
2-(2-Chlorophenyl)pyridine: Lacks the ethanol moiety.
Uniqueness
1-(2-Chlorophenyl)-2-pyridin-4-ylethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Properties
CAS No. |
5430-52-4 |
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Molecular Formula |
C13H12ClNO |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-pyridin-4-ylethanol |
InChI |
InChI=1S/C13H12ClNO/c14-12-4-2-1-3-11(12)13(16)9-10-5-7-15-8-6-10/h1-8,13,16H,9H2 |
InChI Key |
JZDVDVVNVHMNSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC2=CC=NC=C2)O)Cl |
Origin of Product |
United States |
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